molecular formula C17H17BrN2O2 B1389941 4-[(2-Bromoacetyl)amino]-N-(1-phenylethyl)-benzamide CAS No. 1138443-45-4

4-[(2-Bromoacetyl)amino]-N-(1-phenylethyl)-benzamide

Cat. No.: B1389941
CAS No.: 1138443-45-4
M. Wt: 361.2 g/mol
InChI Key: IFHYYVBBGMKHDT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Bromoacetyl)amino]-N-(1-phenylethyl)-benzamide typically involves the following steps:

    Amidation: The reaction of the brominated acetyl group with an amine to form the amide bond.

    N-alkylation:

These reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors and precise control of reaction parameters. The use of automated systems for monitoring and adjusting reaction conditions is common to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions

4-[(2-Bromoacetyl)amino]-N-(1-phenylethyl)-benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as hydroxide ions or amines.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions.

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Hydrolysis: Carboxylic acids and amines.

Mechanism of Action

The mechanism of action of 4-[(2-Bromoacetyl)amino]-N-(1-phenylethyl)-benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amide group play crucial roles in binding to these targets, leading to the modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-Chloroacetyl)amino]-N-(1-phenylethyl)-benzamide
  • 4-[(2-Iodoacetyl)amino]-N-(1-phenylethyl)-benzamide
  • 4-[(2-Fluoroacetyl)amino]-N-(1-phenylethyl)-benzamide

Uniqueness

4-[(2-Bromoacetyl)amino]-N-(1-phenylethyl)-benzamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, iodo, and fluoro analogs .

Properties

IUPAC Name

4-[(2-bromoacetyl)amino]-N-(1-phenylethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O2/c1-12(13-5-3-2-4-6-13)19-17(22)14-7-9-15(10-8-14)20-16(21)11-18/h2-10,12H,11H2,1H3,(H,19,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFHYYVBBGMKHDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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